[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine
Overview
Description
“[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” is a pyrazole-based ligand. Pyrazole-based ligands have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Synthesis Analysis
The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” was characterized by 1H-NMR and 13C-NMR .Chemical Reactions Analysis
The ligands were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts . Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” include a molecular weight of 288.22 .Scientific Research Applications
Insecticidal and Antibacterial Potential
- [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine derivatives have shown potential in insecticidal and antibacterial applications. In a study by Deohate and Palaspagar (2020), pyrazole derivatives exhibited significant activity against Pseudococcidae insects and certain microorganisms, indicating their utility in pest control and infection prevention (Deohate & Palaspagar, 2020).
Metal Complex Formation
- Pyrazolyl ligands, including [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine, are used to form metal complexes. Massoud et al. (2015) demonstrated the synthesis of mononuclear complexes with metals like cobalt, nickel, and copper using pyrazole-based ligands. These complexes were studied for their structural characteristics and potential applications in catalysis and material science (Massoud et al., 2015).
Antimicrobial Activity
- Compounds containing the [3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine moiety have been researched for their antimicrobial properties. Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives and tested their effectiveness against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Sharma et al., 2017).
Polymer Modification
- Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels using amine compounds, including 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine. This modification enhanced the thermal stability and biological activities of the polymers, suggesting applications in material science and biotechnology (Aly & El-Mohdy, 2015).
Future Directions
The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that “[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine” and similar compounds could have potential applications in the field of catalysis.
properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOENCSXHJOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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